Product packaging for Mirtazapine-d3 N-Glucuronide(Cat. No.:)

Mirtazapine-d3 N-Glucuronide

Cat. No.: B1154437
M. Wt: 445.5
Attention: For research use only. Not for human or veterinary use.
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Description

Mirtazapine-d3 N-Glucuronide is a high-purity, deuterated metabolite standard essential for advanced pharmaceutical and clinical research. This compound is specifically designed for use as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) bioanalysis, where it enables the highly accurate and sensitive quantification of Mirtazapine and its metabolites in complex biological matrices such as plasma and urine . The incorporation of three deuterium atoms provides a predictable mass shift from the non-labeled analyte, minimizing analytical interference and improving the reliability of pharmacokinetic data. Mirtazapine is an antidepressant drug whose metabolism in humans involves demethylation, hydroxylation, and subsequent glucuronide conjugation . The N-glucuronide pathway is a significant metabolic route for this drug . This product is a critical tool for studying this specific metabolic fate, aiding researchers in method development, validation (AMV), and quality control (QC) applications during commercial production or the filing of Abbreviated New Drug Applications (ANDA) . It is supplied with comprehensive characterization data compliant with regulatory guidelines. This compound is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₂₃H₂₅D₃N₃O₆

Molecular Weight

445.5

Synonyms

2-β-D-Glucopyranuronosyl-1,2,3,4,10,14b-hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepinium-d3

Origin of Product

United States

Theoretical Framework of Deuterium Isotope Labeling in Pharmaceutical Science

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes. musechem.com In pharmaceutical science, the substitution of hydrogen (¹H) with its stable, non-radioactive isotope, deuterium (B1214612) (²H or D), is a particularly valuable strategy. musechem.com Deuterium contains a proton and a neutron, effectively doubling its mass compared to hydrogen without significantly altering the molecule's size, shape, or fundamental chemical properties. wikipedia.org

This mass difference, however, is substantial enough to create a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This stronger bond leads to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is slowed if the cleavage of this bond is the rate-determining step. assumption.eduportico.org In drug metabolism, many enzymatic processes, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds. nih.govnih.gov By replacing a hydrogen atom at a site of metabolic activity with deuterium, the rate of metabolism at that position can be significantly reduced, enhancing the drug's metabolic stability. musechem.comwikipedia.org This modification can lead to improved pharmacokinetic profiles, such as a longer half-life, allowing for potentially lower or less frequent dosing. assumption.eduportico.org

Beyond altering metabolic rates, deuterium labeling provides a powerful tool for tracing the metabolic fate of a drug within a biological system. Because the deuterated compound is chemically almost identical to the parent drug, it follows the same metabolic pathways. However, its increased mass makes it easily distinguishable by analytical techniques like mass spectrometry, allowing researchers to track its transformation and identify its metabolites with high precision. acs.org

Foundational Role of Stable Isotope Labeled Internal Standards in Quantitative Bioanalysis

Quantitative bioanalysis, the measurement of drug and metabolite concentrations in biological fluids like blood or urine, requires exceptional accuracy and precision. scioninstruments.com However, the complexity of these biological matrices and the multi-step nature of sample preparation can introduce significant variability. scioninstruments.comwuxiapptec.com To correct for these potential errors, a known quantity of a reference compound, known as an internal standard (IS), is added to every sample. wuxiapptec.combiopharmaservices.com

The ideal IS behaves identically to the analyte (the substance being measured) during every stage of the analytical process, including extraction, chromatographic separation, and detection. waters.com Stable isotope-labeled (SIL) compounds are considered the gold standard for use as internal standards, especially in highly sensitive liquid chromatography-mass spectrometry (LC-MS) analysis. wuxiapptec.comscispace.comnih.gov A SIL-IS, such as Mirtazapine-d3 N-Glucuronide, is chemically and physically almost identical to its non-labeled counterpart (the analyte). wuxiapptec.com

This near-identical nature ensures that any loss of analyte during sample preparation is mirrored by a proportional loss of the IS. wuxiapptec.com Furthermore, during mass spectrometry detection, both the analyte and the SIL-IS can be affected by "matrix effects," where other co-eluting substances from the biological sample can either suppress or enhance the ionization signal. wuxiapptec.com Because the analyte and the SIL-IS have virtually the same properties, they experience the same degree of matrix effect. wuxiapptec.com By calculating the ratio of the analyte's response to the IS's response, these variations are normalized, allowing for highly accurate and reliable quantification of the analyte's concentration. nih.govnumberanalytics.com The use of a SIL-IS provides a level of specificity and error correction that is unattainable with other types of internal standards, such as structural analogs. scispace.comnih.gov

Overview of Glucuronide Conjugation in Xenobiotic Biotransformation Pathways

The human body possesses sophisticated mechanisms to eliminate foreign substances (xenobiotics), including drugs. These processes are broadly categorized into Phase I and Phase II metabolism. wikipathways.org Phase I reactions typically introduce or expose functional groups on the xenobiotic, while Phase II reactions conjugate these modified compounds with endogenous molecules to increase their water solubility and facilitate their excretion. wikipathways.orguomus.edu.iq

Glucuronidation is the most significant Phase II conjugation pathway, responsible for the metabolism of a vast array of drugs, pollutants, and endogenous compounds like bilirubin (B190676) and hormones. uomus.edu.iquef.fiwikipedia.org This reaction involves the covalent attachment of glucuronic acid to the xenobiotic. nih.govcapes.gov.br The process is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but are also present in other tissues like the intestine and kidneys. uef.finih.govtandfonline.com

The UGT enzymes transfer a glucuronic acid molecule from a high-energy cofactor, UDP-glucuronic acid (UDPGA), to a suitable functional group on the substrate molecule. nih.govfrontiersin.orgjove.com These functional groups can include hydroxyls (forming O-glucuronides), amines (forming N-glucuronides), thiols (forming S-glucuronides), and carboxylic acids. uomus.edu.iqjove.com The resulting glucuronide conjugate is significantly more polar and water-soluble than the original compound, making it biologically inactive and readily excretable from the body, primarily via urine or bile. uomus.edu.iquef.fiwikipedia.org

Rationale for Dedicated Academic Research on Mirtazapine D3 N Glucuronide

Chemical Synthesis Pathways for Deuterated N-Glucuronides

Chemical synthesis provides a high degree of control over the precise placement of the isotopic label and the glucuronic acid conjugate. This pathway involves the initial preparation of a deuterated precursor followed by a carefully controlled glycosylation reaction.

The synthesis of this compound begins with the acquisition or synthesis of the deuterated parent molecule, Mirtazapine-d3. The stability of the deuterium label is paramount to ensure it is not lost during analysis. sigmaaldrich.com Therefore, the deuterium atoms are strategically placed on non-exchangeable positions of the molecule.

Two primary methods exist for introducing deuterium into a molecule of interest:

Hydrogen/Deuterium (H/D) Exchange: This method involves exchanging hydrogen atoms with deuterium under specific conditions, such as acid or base catalysis in the presence of a deuterated solvent like deuterium oxide (D₂O). acanthusresearch.commdpi.com For aromatic systems, this can be achieved using strong deuterated acids or transition metal catalysts. mdpi.comgoogle.com While often simpler, H/D exchange may lack complete regioselectivity and can sometimes lead to back-exchange. acanthusresearch.commdpi.com

De Novo Synthesis: This approach involves building the molecule from the ground up using isotopically labeled building blocks. acanthusresearch.com For instance, a synthetic route can be designed to incorporate a deuterated fragment, offering precise control over the label's position and number of substitutions. bridgeorganics.comnih.gov

For the glucuronidation step, the key precursor is a protected derivative of glucuronic acid. The most common and effective precursors, or glycosyl donors, are glucuronyl bromides (e.g., acetobromo-α-D-glucuronate) used in the Koenigs-Knorr reaction or, more recently, glucuronyl trichloroacetimidates. helsinki.finih.govrsc.org The choice of donor impacts reaction efficiency and stereoselectivity.

Table 1: Comparison of Deuterium Incorporation Strategies

Strategy Description Advantages Disadvantages
H/D Exchange Replacement of existing hydrogen atoms with deuterium using catalysts and deuterated solvents. acanthusresearch.com Simpler approach, relatively inexpensive. mdpi.com Potential for incomplete or non-selective labeling, risk of back-exchange. acanthusresearch.com

| De Novo Synthesis | Construction of the molecule using pre-labeled building blocks. acanthusresearch.com | High precision in label position and number, high isotopic purity. nih.gov | More complex and often more expensive synthetic route. mdpi.com |

The formation of the N-glucuronide bond is a critical step. N-glucuronidation of tertiary amines like mirtazapine results in a quaternary ammonium (B1175870) glucuronide. nih.govrsc.org This reaction can be challenging due to the presence of multiple basic nitrogen groups in the mirtazapine structure, which can interfere with the reaction. researchgate.net

The most widely applied method for O- and N-glucuronide synthesis is the Koenigs-Knorr reaction or variations thereof. helsinki.fi This involves the coupling of the aglycone (Mirtazapine-d3) with a glycosyl donor, typically a protected glucuronyl bromide or imidate, in the presence of a promoter or catalyst. helsinki.finih.gov

Key Reaction Components:

Glycosyl Donor: Peracetylated glucuronyl trichloroacetimidate (B1259523) is often preferred for its stability and reactivity. nih.govnih.gov

Activator/Catalyst: Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·Et₂O) are commonly used to activate the glycosyl donor. nih.govresearchgate.netnih.gov

Protecting Groups: The hydroxyl and carboxyl groups on the glucuronic acid donor must be protected (e.g., with acetyl or benzoyl groups) to prevent side reactions. These protecting groups are removed in a final deprotection step. hyphadiscovery.comacs.org

Optimization of the synthetic yield involves carefully tuning reaction conditions such as the solvent, temperature, and the stoichiometry of the reactants and catalyst. nih.govresearchgate.net For nitrogen-containing molecules, sequential addition of the Lewis acid catalyst can be a successful strategy to avoid undesired side reactions and improve the yield of the desired glycosylated product. researchgate.net The final step involves deprotection under mild basic conditions (e.g., using lithium hydroxide (B78521) or sodium methoxide) to yield the final this compound. hyphadiscovery.comcerilliant.com

Following the synthesis and deprotection steps, the crude product is a mixture containing the desired glucuronide, unreacted starting materials, and byproducts. Purification is essential to isolate the this compound with high purity.

Standard purification and characterization methods include:

Chromatography: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is the most common and effective technique for purifying glucuronides. hyphadiscovery.comacs.orgnih.gov Flash chromatography on silica (B1680970) gel can also be used for initial cleanup. acs.organsto.gov.au

Structural Characterization: The identity and purity of the final compound are confirmed using analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to confirm the structure and the position of the glucuronide linkage. acs.organsto.gov.au Mass Spectrometry (MS) is used to confirm the molecular weight and the level of deuterium incorporation. ansto.gov.auansto.gov.au

Biotransformation-Based Synthesis Approaches for Stable Isotope-Labeled Metabolites

Biotransformation leverages the catalytic power of enzymes to synthesize drug metabolites. nih.gov This approach can be highly regio- and stereoselective, often producing the biologically relevant isomer without the need for complex protection and deprotection steps common in chemical synthesis. helsinki.fi Mirtazapine is extensively metabolized in the liver via demethylation, hydroxylation, and subsequent glucuronide conjugation. drugbank.comfda.govfda.gov

To mimic the metabolic process in a controlled laboratory setting, in vitro systems containing the necessary enzymes are widely used. These systems are particularly useful for producing reference standards. hyphadiscovery.com

Commonly used systems include:

Liver Microsomes: These are vesicles of endoplasmic reticulum isolated from homogenized liver cells (e.g., human or animal liver). researchgate.net They are a rich source of UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for glucuronidation. researchgate.netwikipedia.org The synthesis is performed by incubating the substrate (Mirtazapine-d3) with liver microsomes in the presence of the essential cofactor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). nih.gov

S9 Fractions: This is the supernatant fraction obtained after centrifuging a liver homogenate at 9000g. It contains both microsomal and cytosolic enzymes, offering a broader range of metabolic capabilities. hyphadiscovery.comresearchgate.net

While effective, these systems can produce a mixture of metabolites, potentially complicating purification. nih.gov

For a more targeted and cleaner synthesis, specific UGT enzymes can be produced using recombinant DNA technology. acanthusresearch.com This involves expressing the gene for a single human UGT isoform in a host system, such as E. coli, yeast, or insect cells. researchgate.net

Research has identified that UGT1A4 and UGT2B10 are the primary human UGT isoforms responsible for the N-glucuronidation of many drugs, particularly those with tertiary amine structures like mirtazapine. hyphadiscovery.comresearchgate.net

Table 2: Comparison of Biotransformation Systems for Glucuronide Synthesis

System Description Advantages Disadvantages
Liver Microsomes/S9 Preparations from liver tissue containing a mixture of metabolic enzymes. hyphadiscovery.comresearchgate.net Mimics in vivo metabolism, contains multiple UGT isoforms. Can produce a complex mixture of metabolites, batch-to-batch variability. nih.gov

| Recombinant UGTs | A single, specific UGT enzyme produced in a host cell line. acanthusresearch.comresearchgate.net | High specificity, produces a single metabolite, cleaner reaction, better for mechanistic studies. helsinki.fi | May require screening multiple UGTs to find the active isoform, potentially lower activity than microsomes. researchgate.net |

This biocatalytic approach involves incubating Mirtazapine-d3 with the specific recombinant UGT (e.g., UGT1A4) and the UDPGA cofactor, leading to the highly selective formation of this compound. researchgate.net This method is increasingly favored for producing specific glucuronide metabolites with high purity. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment

Mass Spectrometry (MS) Techniques for Isotopic Purity and Structural Verification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), is an indispensable tool for analyzing stable isotope-labeled compounds. nih.gov

Structural Verification: High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which can confirm the elemental composition of this compound. The measured mass will reflect the addition of three deuterium atoms and the glucuronic acid moiety to the original mirtazapine structure. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting product ions. The fragmentation pattern serves as a fingerprint, confirming the connectivity of the atoms and the location of the glucuronide conjugate. For instance, a neutral loss of 176 Da is characteristic of a glucuronide conjugate. diva-portal.org

Isotopic Purity: MS is the primary method for determining the isotopic purity of deuterated compounds. acs.org By analyzing the mass spectrum, the relative abundance of this compound can be compared to its other isotopologues (d0, d1, d2, etc.). The isotopic purity is calculated based on the integrated signals of these different mass species. A high isotopic purity (typically >98%) is essential for its use as an internal standard to avoid interference in quantitative assays. rsc.org

Table 1: Expected Mass Spectrometry Data for Mirtazapine and its Labeled Metabolite

CompoundMolecular FormulaExact Mass (monoisotopic)
MirtazapineC₁₇H₁₉N₃265.1579
Mirtazapine-d3C₁₇H₁₆D₃N₃268.1767
This compoundC₂₃H₂₅D₃N₃O₆445.2254

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of molecules and for confirming the precise location of isotopic labels. researchgate.net

Confirmation of Deuterium Incorporation: ¹H NMR (Proton NMR) is used to verify the site of deuteration. In the spectrum of this compound, the signal corresponding to the N-methyl protons would be absent or significantly diminished compared to the spectrum of the unlabeled compound. Conversely, a ²H NMR (Deuterium NMR) spectrum would show a signal at the chemical shift corresponding to the N-methyl group, confirming the successful incorporation of deuterium at the intended position. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of pharmaceutical compounds and reference standards. nih.govsigmaaldrich.com It separates the main compound from any impurities, such as unreacted starting materials, byproducts from the synthesis, or degradation products. researchgate.net

The analysis of mirtazapine and its metabolites is typically performed using reverse-phase HPLC with UV or fluorescence detection. nih.govsemanticscholar.org A validated HPLC method provides information on the percentage purity of this compound. The purity is calculated by comparing the peak area of the analyte to the total area of all peaks in the chromatogram. For use as a reference standard, the chemical purity should be high, often exceeding 98%.

Table 2: Typical HPLC Method Parameters for Mirtazapine Analysis

ParameterDescriptionReference
Column C18 Reverse-Phase (e.g., Chromolith C18) nih.gov
Mobile Phase Acetonitrile (B52724) and phosphate (B84403) buffer mixture nih.govsemanticscholar.org
Detection UV at 290 nm or Fluorescence (Excitation: 290 nm, Emission: 350 nm) nih.govsemanticscholar.org
Purity Specification Typically ≥98% sigmaaldrich.com

The combination of these advanced analytical techniques ensures that the synthesized this compound is of sufficient quality and characterization for its intended use in demanding applications like clinical and forensic toxicology and pharmacokinetic research. nih.govoup.com

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity, specificity, and speed. researchgate.netscirp.orgunesp.br The development of robust LC-MS/MS assays is fundamental for accurately measuring concentrations in complex biological matrices. In this context, this compound is instrumental in method validation and routine analysis.

Effective chromatographic separation is crucial to distinguish the analyte of interest from other matrix components and isomeric metabolites, thereby minimizing ion suppression and ensuring accurate quantification. The separation of mirtazapine and its metabolites, including the N-glucuronide conjugate, is typically achieved using reversed-phase liquid chromatography. researchgate.netbrieflands.com

Stationary Phases: The choice of stationary phase is a key factor in achieving optimal separation. Alkyl-bonded silica columns, particularly C18 and C8, are most commonly employed for the analysis of mirtazapine and its metabolites. researchgate.netmdpi.com Some methods have also utilized phenyl-hexyl or specialized columns like Chromolith™ C18 to achieve rapid and efficient separation. brieflands.comnih.gov The selection depends on the specific physicochemical properties of the analytes and the desired retention characteristics.

Mobile Phase Compositions: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, run in either isocratic or gradient elution mode. scirp.orgbrieflands.com Acetonitrile is a frequently used organic modifier due to its low viscosity and UV transparency. researchgate.netbrieflands.com The aqueous portion often contains additives like formic acid or ammonium acetate (B1210297) to control the pH and improve peak shape and ionization efficiency in the mass spectrometer. scirp.orgunesp.br For instance, a mobile phase of 10 mM ammonium acetate and acetonitrile with 0.1% formic acid has been successfully used. scirp.orgunesp.br The pH is a critical parameter, as mirtazapine and its metabolites are basic compounds that are best analyzed under acidic conditions to ensure they are in their protonated form. mdpi.com

Table 1: Examples of Chromatographic Parameters for Mirtazapine Metabolite Analysis

Stationary Phase Mobile Phase Composition Elution Mode Reference(s)
C8 Reversed-Phase 75% aqueous phosphate buffer (pH 3.0) with triethylamine (B128534), 25% acetonitrile Isocratic researchgate.net
Chromolith™ Performance RP-18e Acetonitrile, 0.025 M monobasic potassium phosphate buffer (pH 3.0) (20:80, v/v) Isocratic brieflands.com
Agilent® Eclipse XDB C-18 10 mM ammonium acetate/acetonitrile/formic acid (60/40/0.1, v/v/v) Isocratic scirp.orgunesp.br
Kinetex Biphenyl 0.1% formic acid in water, 0.1% formic acid in acetonitrile Gradient cuny.edu
Chirobiotic V (Vancomycin) Methanol, glacial acetic acid, anhydrous triethylamine (100:0.2:0.1, v/v/v) Isocratic nih.gov

Tandem mass spectrometry provides the high degree of selectivity required for bioanalysis. Optimization of its parameters is essential for achieving maximum sensitivity and specificity.

Ionization Modes: Electrospray ionization (ESI) is the most common ionization technique for analyzing mirtazapine and its metabolites, typically operated in the positive ion mode (ESI+). researchgate.netnih.gov This is because the basic nitrogen atoms in the mirtazapine structure are readily protonated to form [M+H]⁺ ions. nih.gov

Collision-Induced Dissociation (CID) Fragmentation Pathways: In tandem MS, the protonated molecule (precursor ion) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. For mirtazapine, the most common transition monitored is from the precursor ion at a mass-to-charge ratio (m/z) of 266.3 to a product ion at m/z 195.3. researchgate.netresearchgate.net This fragmentation corresponds to the loss of a specific portion of the molecule, providing structural confirmation. When analyzing this compound, the instrument would be set to monitor the specific m/z transitions for this deuterated, conjugated metabolite. The fragmentation of the glucuronide conjugate itself often involves a characteristic neutral loss of the glucuronic acid moiety (176 Da), which can be used as a screening tool to identify this class of metabolites. nih.gov High-resolution mass spectrometry can further support the structural assignment of these product ions. nih.gov

Table 2: Common Mass Spectrometric Parameters for Mirtazapine Analysis

Parameter Typical Setting Purpose Reference(s)
Ionization Mode Electrospray Ionization (ESI), Positive Ion Generates protonated molecular ions [M+H]⁺ researchgate.netnih.gov
Acquisition Mode Multiple Reaction Monitoring (MRM) Highly selective and sensitive quantification researchgate.net
Mirtazapine Transition m/z 266.3 → 195.3 Specific detection of the parent drug researchgate.netresearchgate.net
Desmethylmirtazapine Transition m/z 252 → 195 Specific detection of the active metabolite researchgate.net
Neutral Loss for Glucuronides 176 Da General screening for glucuronide conjugates nih.gov

The primary application of this compound is as an internal standard (IS) in quantitative bioanalysis. An ideal IS should behave identically to the analyte during sample extraction, chromatography, and ionization, but be distinguishable by the mass spectrometer. Stable isotope-labeled internal standards (SIL-IS) are considered the "gold standard" for this purpose. researchgate.net

The use of a deuterated standard like this compound effectively corrects for variability in the analytical process, including extraction efficiency and matrix effects such as ion suppression or enhancement. researchgate.net For quantification, a known amount of the IS is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. scirp.org Calibration curves are then constructed by plotting the ratio of the analyte peak area to the IS peak area against the known concentration of the analyte in the calibration standards. jetir.org A linear regression model is typically applied to this curve. mdpi.com The concentration of the analyte in unknown samples is then determined by interpolating their analyte/IS peak area ratio on this calibration curve. This strategy ensures high accuracy and precision, with methods validated to have intra- and inter-day precision values (CV%) of less than 15%. researchgate.netscirp.org

Application in Comprehensive Metabolite Profiling and Discovery

Beyond the targeted quantification of a single metabolite, advanced methodologies aim to profile the entire "metabolome" to discover novel metabolic pathways or biomarkers. This compound's utility extends into these broader discovery-based applications, particularly in the study of glucuronidation.

To achieve a comprehensive profile of all glucuronidated metabolites in a biological sample, a global, or untargeted, approach is necessary. One powerful strategy involves chemical isotope labeling. nih.govacs.orgacs.org A recently developed method uses a pair of isotopic reagents, N,N-dimethyl ethylenediamine (B42938) (DMED-d0) and its deuterated counterpart (DMED-d6), to specifically label the carboxylic acid group present in all glucuronic acid conjugates. nih.govacs.orgacs.orgconsensus.appresearchgate.net

In this approach, a sample is split into two aliquots. One is derivatized with the "light" (d0) reagent and the other with the "heavy" (d6) reagent. The two aliquots are then mixed. nih.gov In the subsequent LC-MS analysis, every glucuronide metabolite will appear as a pair of peaks with a characteristic mass difference (e.g., 6.037 Da for DMED-d0/d6), but with identical retention times. nih.govacs.org This unique isotopic signature allows for the confident identification of all glucuronidated compounds within the complex sample matrix, significantly enhancing detection sensitivity and reducing false positives. nih.govacs.org

The data generated from chemical isotope labeling strategies require sophisticated data processing algorithms to extract meaningful information. A dual-filtering strategy has been proposed to specifically identify and quantify glucuronides from the complex dataset. nih.govacs.org

Filter I (Carboxyl-Containing Compound Screen): The first filter is an algorithm that searches the raw LC-MS data for peak pairs that exhibit the specific mass difference created by the light and heavy isotopic labels (e.g., Δm/z = 6.037 Da) and co-elute (have similar retention times). nih.govacs.org This step effectively isolates all compounds that were successfully labeled, which includes the entire sub-metabolome of carboxyl-containing compounds. nih.gov

Filter II (Glucuronide-Specific Screen): The second filter analyzes the tandem mass spectrometry (MS/MS) data for the peaks that passed Filter I. This filter searches for characteristic diagnostic fragment ions that are unique to the labeled glucuronic acid moiety. nih.govacs.orgresearchgate.net For example, with DMED-d0/d6 labeling, two specific pairs of diagnostic ions (e.g., m/z 247.1294/253.1665 and 229.1188/235.1559) are used to confirm the presence of the glucuronide structure. nih.govacs.org Only peaks that pass both filters are confidently annotated as glucuronide metabolites. nih.gov

This dual-filtering approach, often implemented using software like MS-DIAL or custom scripts, provides high coverage and confidence for profiling the entire glucuronide metabolome in a sample. nih.govacs.org

Methodological Advancements in Targeted and Untargeted Analysis of Glucuronide Conjugates

The analysis of glucuronide conjugates, a critical class of metabolites formed during phase II metabolism, has been significantly enhanced by advanced analytical techniques. nih.gov These methodologies are broadly categorized into targeted and untargeted approaches, both of which leverage the unique properties of internal standards like this compound for improved accuracy and reliability.

Targeted Analysis: Targeted analysis aims to quantify known analytes with high sensitivity and selectivity. The gold standard for quantitative bioanalysis is the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) alongside a stable isotope-labeled internal standard (SIL-IS). sigmaaldrich.combioanalysis-zone.com A SIL-IS, such as this compound, is an ideal internal standard because it shares nearly identical physicochemical properties with the unlabeled analyte (the mirtazapine N-glucuronide). sigmaaldrich.com This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. sigmaaldrich.com By adding a known amount of the SIL-IS to the sample, any variations in the analytical process, including matrix-induced signal suppression or enhancement, affect both the analyte and the internal standard equally, allowing for accurate correction and precise quantification. jsbms.jp

Untargeted Analysis: Untargeted analysis, or metabolomics, seeks to comprehensively profile a class of compounds or an entire metabolome within a sample. nih.gov For glucuronides, a common untargeted screening method involves searching for a characteristic neutral loss of the glucuronic acid moiety (176.0321 Da) during MS/MS fragmentation. nih.gov This allows for the tentative identification of a wide range of potential glucuronide conjugates in a complex mixture. nih.gov

More sophisticated untargeted strategies have been developed to enhance coverage and confidence in identification. These include:

Data-Independent Acquisition (DIA): This approach systematically fragments all ions within a selected mass range, creating a comprehensive digital map of all fragment ions in the sample. A novel strategy known as PDMS2E-DIA has been developed to construct purified MS/MS spectra from complex DIA data, enabling the structural annotation of hundreds of glucuronide-conjugated metabolites in samples like urine. acs.org

Chemical Isotope Labeling: This technique involves derivatizing metabolites with a reagent that exists in both light (e.g., d0) and heavy (e.g., d6) isotopic forms. acs.orgresearchgate.net In one such strategy, N,N-Dimethyl ethylenediamine (DMED) is used to label the carboxylic acid group of the glucuronic acid moiety. Glucuronides can then be identified by the characteristic mass difference between the light and heavy-labeled pairs in the MS1 scan and by specific diagnostic fragment ions in the MS/MS scan. researchgate.net This method has been shown to significantly improve detection sensitivity. acs.org

Advanced Fragmentation Techniques: Electron Activated Dissociation (EAD), an alternative fragmentation method to the more common Collision-Induced Dissociation (CID), can provide more detailed structural information. EAD generates different diagnostic fragment ions that can help to precisely locate the site of glucuronide conjugation on the parent molecule. sciex.com

TechniquePrincipleApplication in Glucuronide AnalysisReference
Targeted LC-MS/MS with SIL-ISQuantification of a specific analyte using a co-eluting stable isotope-labeled internal standard to correct for analytical variability and matrix effects.Precise and accurate quantification of specific glucuronide metabolites, such as mirtazapine N-glucuronide using this compound. sigmaaldrich.com
Untargeted Neutral Loss ScanningScreening for all precursor ions that lose a specific neutral fragment (176 Da for glucuronic acid) upon fragmentation.General screening and tentative identification of a wide range of potential glucuronide conjugates in complex samples. nih.gov
Data-Independent Acquisition (DIA)Systematic fragmentation of all ions in a sample to create a comprehensive MS/MS map for retrospective data mining.Comprehensive, untargeted profiling of the "glucuronide-conjugated metabolome" with enhanced metabolite coverage. acs.org
Chemical Isotope Labeling (e.g., DMED)Derivatization with light and heavy isotopic tags to create unique isotopic signatures for specific chemical groups (e.g., carboxylic acids).High-confidence identification and improved detection sensitivity for glucuronides in untargeted metabolomics studies. acs.orgresearchgate.net

Addressing Analytical Challenges in Complex Biological Matrices

The quantitative analysis of metabolites like this compound in biological matrices (e.g., plasma, serum, urine) is inherently challenging due to the complexity of these samples. bioanalysis-zone.com The primary obstacle is the phenomenon of matrix effects, defined as the alteration of analyte ionization efficiency by co-eluting endogenous components of the sample matrix. europa.eu These effects, which can manifest as ion suppression or enhancement, are a major concern in LC-MS/MS bioanalysis because they can lead to poor data quality, inaccuracy, and irreproducibility. bioanalysis-zone.compittcon.org Phospholipids are a particularly notorious source of matrix effects in plasma and serum samples. bioanalysis-zone.comresearchgate.net

Strategies for Mitigation of Matrix Effects in Quantitative Assays

To ensure accurate and reliable data, various strategies are employed to overcome or compensate for matrix effects. chromatographyonline.com The use of a stable isotope-labeled internal standard is considered the most recognized and effective method for correction, but it is often combined with other approaches to minimize the interference in the first place. chromatographyonline.com

Effective Sample Preparation: The most effective way to circumvent ion suppression is to improve the sample preparation procedure to remove interfering matrix components before analysis. chromatographyonline.com Common techniques include:

Protein Precipitation (PPT): A simple method where a solvent is added to precipitate proteins, but it may not effectively remove other interferences like phospholipids. bioanalysis-zone.com

Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on differential solubility in two immiscible liquid phases. chromatographyonline.com It can be optimized by adjusting pH to better exclude interferences. chromatographyonline.com

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. bioanalysis-zone.com Specialized SPE technologies, such as HybridSPE, are designed to specifically target and remove phospholipids. bioanalysis-zone.com

Chromatographic Separation: Optimizing the LC method can separate the analyte of interest from matrix components that cause ion suppression. Using modern ultra-high-performance liquid chromatography (UHPLC) columns with small particle sizes provides improved chromatographic resolution and efficiency. pittcon.org

Stable Isotope-Labeled Internal Standards (SIL-IS): The use of a SIL-IS, such as this compound for the analysis of mirtazapine N-glucuronide, is the preferred approach to compensate for matrix effects. sigmaaldrich.comchromatographyonline.com Because the SIL-IS co-elutes and shares identical ionization characteristics with the analyte, any signal suppression or enhancement it experiences will mirror that of the analyte. sigmaaldrich.com The final concentration is determined from the ratio of the analyte peak area to the SIL-IS peak area, which effectively cancels out the impact of the matrix effect. bioanalysis-zone.com

StrategyApproachAdvantagesLimitationsReference
Sample Preparation (LLE, SPE)Removal of interfering matrix components prior to LC-MS analysis.Reduces ion source contamination and minimizes suppression/enhancement. Can improve assay selectivity.Can be time-consuming and may have variable analyte recovery. chromatographyonline.com
Chromatographic OptimizationSeparating the analyte from co-eluting interferences using high-efficiency columns (e.g., UHPLC).Directly reduces the chance of interferences entering the ion source at the same time as the analyte.May not be able to resolve all interfering components from the analyte. pittcon.org
DilutionDiluting the sample to lower the concentration of interfering components.Simple and can be effective if matrix effects are concentration-dependent.Only feasible if the analyte concentration is high enough to remain above the detection limit after dilution. chromatographyonline.com
Stable Isotope-Labeled Internal Standard (SIL-IS)Compensation for matrix effects by using a co-eluting labeled analog of the analyte for ratio-based quantification.Considered the "gold standard"; effectively corrects for extraction variability and matrix-induced ionization changes.Does not prevent the loss of sensitivity due to ion suppression; requires synthesis of the labeled standard. sigmaaldrich.comchromatographyonline.com

Evaluation of Analytical Robustness and Inter-Laboratory Reproducibility

For a bioanalytical method to be considered reliable for use in regulated studies, it must undergo a rigorous validation process to demonstrate its robustness and ensure reproducible results. tandfonline.comomicsonline.org Regulatory bodies such as the FDA and EMA provide detailed guidance on the essential validation parameters. europa.euomicsonline.org

Analytical robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Inter-laboratory reproducibility is established by showing that the method can be successfully implemented by different laboratories to produce equivalent results.

Key validation assessments include:

Accuracy and Precision: The method's accuracy (closeness of measured value to the true value) and precision (reproducibility of measurements) are assessed by analyzing quality control (QC) samples at multiple concentration levels over several days. omicsonline.org Typically, the accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantitation, LLOQ), and the precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at the LLOQ). europa.eujournalofappliedbioanalysis.com

Matrix Effect Evaluation: To ensure that variability between individuals does not affect the results, the matrix effect must be evaluated using the biological matrix from at least six different sources or lots. europa.eu The accuracy and precision for QCs prepared in these different lots must meet the standard acceptance criteria. europa.eu

Stability: The stability of the analyte in the biological matrix must be proven under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage. journalofappliedbioanalysis.com

Incurred Sample Reanalysis (ISR): After the method is validated, ISR is performed by re-assaying a subset of actual study samples from a given clinical or non-clinical study. tandfonline.com This is done to confirm the reproducibility of the method with incurred samples, which may behave differently than the QC samples prepared by spiking a blank matrix. tandfonline.com

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation (based on regulatory guidelines)
ParameterConcentration LevelAcceptance CriteriaReference
Accuracy (Mean % of Nominal)Low, Medium, High QCWithin 85.0% to 115.0% europa.euomicsonline.org
LLOQ QCWithin 80.0% to 120.0% europa.euomicsonline.org
Precision (%CV)Low, Medium, High QC≤15.0% europa.euomicsonline.org
LLOQ QC≤20.0% europa.euomicsonline.org
Matrix Effect (from ≥6 sources)Low and High QCPrecision (%CV) should not be greater than 15% europa.eu
Incurred Sample Reanalysis (ISR)Study SamplesAt least 67% of repeats should be within ±20% of the original result tandfonline.com

Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved in N-Glucuronidation

The N-glucuronidation of mirtazapine is a highly selective process, primarily mediated by a small subset of the numerous UGT enzymes. nih.gov Research has identified UGT1A4 and UGT2B10 as the key enzymes responsible for conjugating mirtazapine. nih.gov These isoforms exhibit activity towards the tertiary amine structure present in mirtazapine. nih.govnih.gov

UGT1A4 is recognized for its role in the metabolism of various psychotropic medications, including tricyclic antidepressants and antipsychotics, by targeting small, lipophilic molecules. genesight.com This enzyme is one of the primary catalysts for the N-glucuronidation of compounds containing tertiary amine groups, a structural feature of mirtazapine. nih.govgenesight.com Studies using recombinant UGT enzymes have confirmed that UGT1A4 demonstrates conjugating activity towards mirtazapine. nih.gov While UGT1A4 is active in this metabolic pathway, its Vmax (maximum reaction rate) for certain substrates can be considerably higher than other UGTs, though its affinity (Km) may be lower in some cases. nih.gov Genetic variations in the UGT1A4 gene, such as the UGT1A4*3 polymorphism, can lead to increased enzyme activity, potentially affecting the rate of glucuronidation for its substrates. genesight.comresearchgate.net

Recent studies have highlighted UGT2B10 as a critical enzyme in the N-glucuronidation of drugs containing a piperazine (B1678402) ring, such as mirtazapine. nih.gov Investigations have revealed that UGT2B10 is a high-affinity enzyme primarily responsible for the hepatic N-glucuronidation of mirtazapine. nih.gov It displays a preference for conjugating tertiary amines over secondary or primary amines. nih.gov Kinetic analyses have shown that for some tertiary amine substrates, UGT2B10 has a significantly higher affinity and clearance compared to UGT1A4. nih.gov This suggests that at therapeutic drug concentrations, UGT2B10 likely plays a major role in the N-glucuronidation of these compounds. nih.gov For mirtazapine specifically, UGT2B10 is considered the main contributor to its hepatic N-glucuronidation. nih.gov

The substrate specificity for the N-glucuronidation of mirtazapine is narrow, with UGT1A4 and UGT2B10 being the only two isoforms out of 13 tested recombinant UGTs showing significant activity. nih.gov UGT2B10, in particular, has been identified as a high-affinity enzyme for mirtazapine and other piperazine-containing drugs. nih.gov For the related tetracyclic antidepressant mianserin, both UGT1A4 and UGT2B10 were found to be important contributors to its N-glucuronidation. nih.gov

Kinetic parameters for the glucuronidation of mirtazapine by the two key UGT isoforms have been determined using recombinant enzymes.

Enzyme Kinetic Parameters for Mirtazapine N-Glucuronidation
UGT IsoformApparent Km (μM)Relative VmaxReference
UGT1A4Data not specifically reported for mirtazapine in the provided context, but generally shows lower affinity (higher Km) for some tertiary amines compared to UGT2B10.Shows conjugating activity. nih.govnih.gov
UGT2B10Identified as a "high-affinity" enzyme for mirtazapine.Primarily responsible for hepatic N-glucuronidation of mirtazapine. nih.gov

In vitro Enzymatic Reaction Systems for Glucuronidation Kinetics

To investigate the kinetics of mirtazapine glucuronidation, researchers employ various in vitro systems that replicate the metabolic environment of the liver. These systems are essential for identifying the enzymes involved, determining reaction rates, and comparing metabolic pathways across different species.

Human liver microsomes (HLMs) are a standard tool for in vitro drug metabolism studies, as they contain a full complement of UGT enzymes. nih.govnih.gov Studies using HLMs have successfully identified Mirtazapine-N-glucuronide as a phase II metabolite of mirtazapine. nih.gov However, significant species differences have been observed in the N-glucuronidation of mirtazapine and other piperazine-containing drugs. nih.gov Comparative studies have shown that liver microsomes from common laboratory animals, such as mice, rats, dogs, and monkeys, exhibit negligible to no activity in catalyzing the N-glucuronidation of mirtazapine. nih.gov This finding suggests that these conventional animal models may not be suitable for accurately predicting the human N-glucuronidation of this class of drugs. nih.gov The discrepancy is stark, with human and non-human primate liver microsomes showing a preference for different glucuronidation sites on some compounds, highlighting the unique metabolic pathways in higher species. researchgate.net

Comparative N-Glucuronidation Activity of Mirtazapine in Liver Microsomes
SpeciesObserved N-Glucuronidation ActivityReference
HumanActive nih.govnih.gov
MouseNone or negligible nih.gov
RatNone or negligible nih.gov
DogNone or negligible nih.gov
MonkeyNone or negligible nih.gov

To overcome the complexity of the liver microsome environment and to pinpoint the exact contribution of individual enzymes, researchers use recombinant UGT enzyme systems. These systems involve expressing a single, specific human UGT isoform in a cell line, which allows for the detailed study of its substrate specificity and kinetics without interference from other enzymes. nih.gov The use of a panel of 13 different expressed UGT enzymes was instrumental in identifying UGT1A4 and UGT2B10 as the sole catalysts for mirtazapine N-glucuronidation. nih.gov This approach is fundamental for mechanistic elucidation, providing clear evidence of which enzymes are responsible for specific metabolic pathways and helping to explain the inter-individual variability in drug metabolism observed in clinical practice. nih.govresearchgate.net

Kinetic Characterization of N-Glucuronidation Reactions (e.g., Km, Vmax determination)

The formation of this compound is a direct conjugation pathway for mirtazapine. Studies have identified that the primary enzymes responsible for the N-glucuronidation of mirtazapine in humans are UDP-glucuronosyltransferase (UGT) 1A4 and UGT2B10. nih.govnih.gov

Research into the kinetics of this reaction has revealed important characteristics of these enzymes. One study identified UGT2B10 as a high-affinity enzyme in the hepatic N-glucuronidation of mirtazapine. nih.gov This suggests that at therapeutic concentrations of mirtazapine, UGT2B10 is likely a key contributor to its clearance via this pathway.

While specific Km and Vmax values for the N-glucuronidation of mirtazapine are not extensively reported in the available literature, studies on other substrates for these enzymes provide context. For instance, UGT2B10 exhibits high affinity for other tricyclic antidepressants, with apparent Km values in the low micromolar range. nih.gov For example, the apparent Km value for amitriptyline (B1667244) glucuronidation by UGT2B10 is 2.60 µM. nih.gov In contrast, UGT1A4 generally displays lower affinity for these compounds, with Km values that are significantly higher. nih.gov

In studies with human liver microsomes, the kinetics of N-glucuronidation for some tricyclic antidepressants have been shown to be biphasic, indicating the involvement of both a high-affinity (low Km) and a low-affinity (high Km) enzyme component, consistent with the respective roles of UGT2B10 and UGT1A4. nih.gov

Table 1: Kinetic Parameters for Mirtazapine Oxidative Metabolism in Human Liver Microsomes

Metabolic PathwayMean Km (µM)Mean Vmax (nmol/mg protein/min)
8-Hydroxylation1360.46
N-Demethylation2421.49
N-Oxidation5700.64

Data sourced from a study on the in vitro metabolism of mirtazapine. doi.org

Interspecies Differences and Comparative Biotransformation of Mirtazapine N-Glucuronide Formation

Significant interspecies differences have been observed in the N-glucuronidation of piperazine-containing drugs, a class that includes mirtazapine. nih.gov Research has demonstrated that the formation of the quaternary N-glucuronide of mirtazapine is a metabolic pathway found in humans but not in common laboratory animal models. nih.gov

One pivotal study investigated the N-glucuronidation potential of several piperazine-containing drugs, including mirtazapine, using liver microsomes from humans and four common animal species: mouse, rat, dog, and monkey. The results were striking, showing that the liver microsomes from all four animal species exhibited either no or negligible activity in catalyzing the N-glucuronidation of these drugs. nih.gov

This pronounced species-specific difference highlights a critical consideration in preclinical drug development and toxicological studies. The absence of this metabolic pathway in commonly used animal models means that they may not accurately predict the clearance and metabolic profile of mirtazapine in humans. nih.gov The data strongly suggest that conventional experimental animals are inappropriate models for studying the human N-glucuronidation of mirtazapine. nih.gov

These findings are consistent with broader observations of interspecies variability in drug glucuronidation. researchgate.net The expression and substrate specificity of UGT enzymes can vary considerably between species, leading to different metabolic fates for xenobiotics. For instance, studies on other compounds have also revealed that dogs can sometimes be a more representative model for human glucuronidation than rodents. researchgate.net However, for mirtazapine N-glucuronidation, the available evidence points to a uniquely human or primate-dominant pathway.

Table 2: Interspecies Comparison of Mirtazapine N-Glucuronidation Activity

SpeciesN-Glucuronidation Activity in Liver Microsomes
HumanPresent
MouseNone or Negligible
RatNone or Negligible
DogNone or Negligible
MonkeyNone or Negligible

Based on findings from a comparative study on piperazine-containing drugs. nih.gov

Advanced Research Directions and Theoretical Considerations in Deuterated Metabolite Biotransformation

Investigation of Deuterium (B1214612) Isotope Effects on N-Glucuronidation Reaction Kinetics

The substitution of hydrogen with its heavier, stable isotope deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is a cornerstone of mechanistic enzymology and drug metabolism studies. The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, meaning more energy is required to break it. Consequently, if the cleavage of a C-H bond is the rate-determining step in a metabolic reaction, replacing that hydrogen with deuterium will slow the reaction down.

Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bond being broken or formed in the rate-limiting step of the reaction.

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is cleaved or formed during the rate-determining step. wikipedia.orglibretexts.org In the context of N-glucuronidation, a direct PKIE is not typically observed because the C-H (or C-D) bond on the drug molecule is not directly broken. However, the term can be used more broadly to describe a significant KIE when the deuteration site is directly involved in the enzymatic transformation.

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-limiting step. wikipedia.orglibretexts.org These effects are generally smaller than PKIEs but provide crucial information about changes in the transition state of a reaction. wikipedia.orgyoutube.com For N-glucuronidation, deuteration of the methyl group in Mirtazapine-d3 would likely result in a secondary kinetic isotope effect, influencing the reaction rate through steric or electronic effects that alter the binding affinity or the conformation of the substrate within the enzyme's active site.

The magnitude of the KIE (expressed as the ratio of the reaction rates, kH/kD) provides insight into the transition state of the reaction. A significant KIE suggests that C-H bond cleavage is a key component of the rate-limiting step.

The primary impact of deuteration on drug metabolism is the potential to decrease the rate of systemic clearance, thereby prolonging the biological half-life of the compound. juniperpublishers.com This is achieved by replacing hydrogen atoms at metabolically vulnerable sites, often referred to as "soft spots," with deuterium. nih.gov UDP-glucuronosyltransferases (UGTs) are the enzymes responsible for glucuronidation, a major Phase II metabolic pathway. rsc.org For Mirtazapine (B1677164), N-glucuronidation is a significant metabolic route, catalyzed primarily by the UGT1A4 and UGT2B10 enzymes. nih.govhyphadiscovery.com

By introducing deuterium into the mirtazapine molecule to create Mirtazapine-d3, the rate of N-glucuronidation can be attenuated. This slowdown is a direct consequence of the kinetic isotope effect. The UGT enzyme must overcome a slightly higher energy barrier to process the deuterated substrate compared to its protium (B1232500) counterpart. The precise impact on the reaction rate depends on the specific UGT isoform and the exact position of deuteration. researchgate.net

Below is a table illustrating the theoretical impact of deuteration on the enzymatic reaction kinetics of Mirtazapine N-glucuronidation.

ParameterMirtazapine (Protium form)Mirtazapine-d3 (Deuterated form)Expected Outcome Due to KIE
Enzyme Affinity (Km) Lower / UnchangedHigher / UnchangedMay slightly increase if deuteration affects binding.
Maximum Velocity (Vmax) HigherLowerExpected to decrease due to the slower catalytic step.
Intrinsic Clearance (Vmax/Km) HigherLowerOverall metabolic clearance rate is expected to be reduced.
kH/kD Ratio N/A> 1A value greater than 1 indicates a normal kinetic isotope effect.

This table presents a theoretical representation of expected kinetic changes and is not based on specific experimental data for Mirtazapine-d3 N-Glucuronide.

Computational Chemistry and Molecular Modeling for UGT-Substrate Interactions

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development, offering powerful methods to predict and rationalize metabolic pathways. mdpi.com These in silico techniques provide detailed, atom-level insights into the interactions between a substrate like mirtazapine and metabolic enzymes such as UGTs, which are often difficult to obtain through experimental methods alone.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor) to form a stable complex. mdpi.com In the context of this compound, docking studies are used to place the mirtazapine molecule into the active site of UGT enzymes, primarily UGT1A4 and UGT2B10. nih.gov These simulations help identify key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the substrate within the catalytic pocket. mdpi.com By analyzing the docked pose, researchers can predict which nitrogen atom on the piperazine (B1678402) ring of mirtazapine is most favorably positioned for the nucleophilic attack on the UDP-glucuronic acid (UDPGA) cofactor. rsc.org

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the interaction, MD simulations offer a dynamic view by simulating the movements of atoms and molecules over time. mdpi.com An MD simulation of the mirtazapine-UGT complex can reveal how the substrate and enzyme adapt to each other, the stability of the binding pose, and the conformational changes that may be required for catalysis. mdpi.com These simulations are crucial for understanding the flexibility of the enzyme's active site and for refining the binding hypotheses generated from docking studies.

The combination of docking and MD simulations allows for robust predictions regarding the site of metabolism and the properties of the resulting metabolite. Computational models can be trained on datasets of known UGT substrates to recognize the structural and electronic features that favor glucuronidation at specific functional groups, such as amino nitrogens. oup.com

For mirtazapine, these models can assess the different nitrogen atoms within the molecule and rank them based on their likelihood of undergoing glucuronidation. The prediction is based on factors such as accessibility within the enzyme's active site and the electronic properties of the nitrogen atom.

The following table summarizes the type of information that can be obtained from computational studies of the Mirtazapine-UGT interaction.

Computational MethodInformation GainedRelevance to this compound
Homology Modeling Provides a 3D structural model of UGT enzymes when experimental structures are unavailable.Creates a target structure for docking Mirtazapine.
Molecular Docking Predicts binding pose, affinity (scoring functions), and key intermolecular interactions. mdpi.comIdentifies the most likely nitrogen atom for glucuronidation and the key amino acid residues involved in binding.
Molecular Dynamics (MD) Assesses the stability of the docked complex, flexibility of the active site, and conformational changes over time. mdpi.comConfirms the stability of the Mirtazapine-UGT interaction and explores the dynamic process leading to catalysis.
Quantum Mechanics (QM) Calculates electronic properties and reaction energy barriers.Helps to understand the chemical reactivity of the nitrogen atoms and the energetics of the glucuronidation reaction.

Role in Mechanistic Biotransformation Studies of Deuterated Pharmaceutical Agents

The use of deuterated compounds like Mirtazapine-d3 is a powerful strategy for elucidating the mechanisms of drug metabolism. semanticscholar.org By comparing the biotransformation of a deuterated drug with its non-deuterated counterpart, researchers can gain definitive insights into metabolic pathways, enzyme contributions, and the potential for metabolic switching. nih.govnih.gov

Studying the formation of this compound helps to:

Confirm Metabolic Pathways: A reduction in the formation of the N-glucuronide metabolite from Mirtazapine-d3 compared to mirtazapine provides strong evidence that this pathway is significant and is sensitive to the kinetic isotope effect. This confirms the identity of the metabolic "soft spot." nih.gov

Investigate Metabolic Switching: Deuteration at one metabolic site can slow down that specific pathway, potentially diverting the drug's metabolism towards alternative routes. juniperpublishers.comnih.gov By analyzing the full metabolite profile of Mirtazapine-d3, researchers can identify if other pathways, such as 8-hydroxylation or N-demethylation, become more prominent. researcher.lifeclinpgx.org This phenomenon, known as metabolic shunting, provides a more complete picture of the drug's biotransformation and can help avoid the formation of undesirable or toxic metabolites. juniperpublishers.comresearchgate.net

The application of deuterated compounds in these mechanistic studies is crucial for the rational design of drugs with improved metabolic stability and predictable pharmacokinetic behavior. acs.org

Future Directions in Stable Isotope-Labeled Metabolite Research and Application in Systems Biology

The study of stable isotope-labeled metabolites, exemplified by this compound, is poised for significant advancements that will deepen our understanding of metabolic networks and enhance drug development. The future of this field lies in the integration of innovative analytical technologies with a systems-level biological approach. adesisinc.comnih.gov

A primary future direction is the expanded use of stable isotope tracers to move beyond static measurements of metabolite concentrations and towards dynamic metabolic flux analysis (MFA). nih.govcreative-proteomics.com By tracing the path of deuterium-labeled compounds like mirtazapine through various metabolic pathways in real-time, researchers can quantify the rates of these reactions. creative-proteomics.comresearchgate.net This "fluxomic" data provides a functional readout of the metabolic state and can reveal how disease or drug administration perturbs these networks. nih.gov

The integration of such metabolomic data into comprehensive systems biology models is another critical frontier. By combining information from genomics, proteomics, and metabolomics, these models can offer a holistic view of the factors influencing drug biotransformation. This approach can help predict potential drug-drug interactions and variability in patient responses based on genetic polymorphisms in metabolizing enzymes like CYPs and UGTs. researchgate.netstanford.edu

Advances in analytical instrumentation will continue to drive the field forward. High-resolution mass spectrometry (HRMS) enables more precise detection and quantification of isotopically labeled compounds and their downstream products. researchgate.net Furthermore, emerging techniques like Deuterium Metabolic Imaging (DMI) offer the potential to non-invasively visualize the spatial and temporal distribution of deuterated substrates and their metabolites in vivo. nih.govcam.ac.uk Applying DMI to deuterated mirtazapine could one day allow for the direct observation of its metabolism and distribution in tissues such as the brain and liver.

These advanced research avenues promise to refine the drug development process. In the pharmaceutical industry, stable isotope labeling is already crucial for investigating drug metabolism and pharmacokinetics, providing valuable insights into drug efficacy and safety. adesisinc.com Innovations such as automated synthesis platforms and flow chemistry are making the production of labeled compounds more efficient, which will further accelerate research. adesisinc.com Ultimately, a deeper understanding of the biotransformation of deuterated metabolites will contribute to the development of safer, more effective, and personalized medicines.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Mirtazapine-d3 N-Glucuronide in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:

  • Ionization mode : Use electrospray ionization (ESI) in positive or negative mode, depending on analyte polarity. For example, trifluoperazine N-glucuronide detection employs negative ESI .
  • Collision energy : Optimize based on fragmentation patterns (e.g., declustering potential [DP] and collision cell exit potential [CXP] settings vary; see validated parameters for similar N-glucuronides ).
  • Chromatographic conditions : Utilize reversed-phase columns (e.g., C18) with mobile phases such as acetonitrile/water containing 0.1% formic acid. Flow rates typically range from 0.2–0.5 mL/min .
    • Sample Preparation : Include hydrolysis steps (e.g., β-glucuronidase treatment) to differentiate conjugated and free forms. Note that acid-labile N-glucuronides require pH-controlled conditions to prevent degradation .

Q. How is this compound synthesized, and what are critical purity considerations?

  • Synthesis : Deuterated analogs like Mirtazapine-d3 are typically synthesized via isotope exchange or deuterium incorporation during intermediate steps. N-glucuronidation is achieved enzymatically using human liver microsomes or recombinant UDP-glucuronosyltransferases (UGTs) .
  • Purity Standards : Purity ≥95% is recommended, verified via HPLC/UV or LC-MS. Impurities (e.g., residual solvents, unreacted precursors) should align with pharmacopeial guidelines, as outlined in USP methods for Mirtazapine .

Advanced Research Questions

Q. How can researchers determine the specific UGT isoforms responsible for this compound formation?

  • Methodological Answer :

  • Recombinant UGT Assays : Incubate Mirtazapine-d3 with individual recombinant UGT isoforms (e.g., UGT1A4, UGT1A9) to identify activity. For example, UGT1A4 is implicated in trifluoperazine N-glucuronidation .
  • Chemical Inhibition : Use isoform-specific inhibitors (e.g., hecogenin for UGT1A4) in human liver microsomes to assess contribution .
  • Kinetic Profiling : Fit kinetic data to models (e.g., substrate inhibition model for midazolam N-glucuronidation ). Calculate KmK_m, VmaxV_{max}, and intrinsic clearance for each isoform .

Q. What experimental designs are optimal for studying shifts from oxidative metabolism to N-glucuronidation under CYP3A4 inhibition?

  • In Vitro/In Vivo Models :

  • Human Hepatocytes : Use cryopreserved hepatocytes with high CYP3A4 activity. Co-incubate with CYP3A4 inhibitors (e.g., indinavir) and measure metabolite ratios (e.g., hydroxylated vs. N-glucuronide) .
  • Clinical Studies : Administer midazolam (a CYP3A4 probe) with/without inhibitors and quantify urinary N-glucuronide recovery. For example, indinavir increased midazolam N-glucuronide excretion fourfold .
    • Data Interpretation : Apply AUC ratios (e.g., AUCN-glucuronide/AUCparent\text{AUC}_{\text{N-glucuronide}} / \text{AUC}_{\text{parent}}) to assess pathway shifts. Statistical powering is critical due to inter-individual variability in UGT expression .

Q. How can researchers resolve discrepancies in N-glucuronide stability across biological matrices?

  • Stability Testing :

  • pH Sensitivity : Acidic urine (pH ~5) may hydrolyze N-glucuronides. Compare stability at physiological (pH 7.4) vs. urinary pH using LC-MS/MS .
  • Storage Conditions : Store samples at -80°C with protease/glucuronidase inhibitors. Avoid freeze-thaw cycles .
    • Method Validation : Include stability checks during assay validation (e.g., bench-top, long-term, freeze-thaw stability per FDA guidelines) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing N-glucuronidation kinetics in heterogeneous populations?

  • Population Pharmacokinetics : Use nonlinear mixed-effects modeling (e.g., NONMEM) to account for covariates like UGT polymorphisms .
  • Subgroup Stratification : Stratify data by UGT1A4/1A9 genotypes (e.g., UGT1A43 allele carriers) to identify metabolic outliers .

Tables for Method Optimization

LC-MS/MS Parameter Example Value Reference
Collision Energy (N-glucuronide)12–24 eV (negative ESI)
Column Temperature40°C
Mobile PhaseAcetonitrile/0.1% formic acid
Ion Source Gas Flow70 L/min (nitrogen)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.